[2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol
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Overview
Description
[2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol is a versatile small molecule scaffold with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . This compound is characterized by the presence of an aminomethyl group and a hydroxymethyl group attached to a cyclobutane ring, making it a unique structure in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of cyclobutanone with formaldehyde and ammonia, leading to the formation of the desired compound . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
[2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclobutylmethanol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include cyclobutylmethanol derivatives, aldehydes, carboxylic acids, and substituted cyclobutane compounds .
Scientific Research Applications
[2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The hydroxymethyl group can undergo further chemical modifications, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutanol: Similar in structure but lacks the aminomethyl group.
Cyclobutylmethanol: Similar but lacks the hydroxymethyl group.
2-(Hydroxymethyl)cyclobutanone: Contains a carbonyl group instead of an aminomethyl group.
Uniqueness
[2-(Aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups on the cyclobutane ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
[2-(aminomethyl)-2-(hydroxymethyl)cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-4-7(5-10)2-1-6(7)3-9/h6,9-10H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABNDAPWUVPQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)(CN)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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